molecular formula C21H20ClN3 B304693 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline

Cat. No. B304693
M. Wt: 349.9 g/mol
InChI Key: AJIGIOABPKGVAZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline, also known as CPQ, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPQ belongs to the class of quinoxaline derivatives, which have been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline is not yet fully understood. However, studies have shown that 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline induces apoptosis in cancer cells by activating the caspase pathway. 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Furthermore, 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been shown to inhibit the replication of the herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline induces apoptosis by activating the caspase pathway. 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. In addition, 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been shown to inhibit the replication of the herpes simplex virus by interfering with viral DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline is its potential as a therapeutic agent for cancer, inflammation, and viral infections. 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties in various studies. However, one limitation of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline is its low yield during synthesis, which can make it difficult to obtain large quantities for further studies.

Future Directions

There are several future directions for the study of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline to increase its yield and purity. Furthermore, the mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline involves the reaction of 2-chloroacetophenone with piperidine in the presence of sodium hydroxide to form 2-(2-chlorophenyl)acetyl piperidine. This intermediate is then reacted with 2-bromoethyl ethyl ether to yield the final product, 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline. The overall yield of 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline is around 30%.

Scientific Research Applications

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been extensively studied for its potential as a therapeutic agent. Several studies have shown that 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline exhibits anti-tumor activity by inducing apoptosis in cancer cells. 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline has been investigated for its anti-viral activity against the herpes simplex virus.

properties

Product Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline

Molecular Formula

C21H20ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline

InChI

InChI=1S/C21H20ClN3/c22-17-9-3-2-8-16(17)12-13-20-21(25-14-6-1-7-15-25)24-19-11-5-4-10-18(19)23-20/h2-5,8-13H,1,6-7,14-15H2/b13-12+

InChI Key

AJIGIOABPKGVAZ-OUKQBFOZSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl

SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl

Origin of Product

United States

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